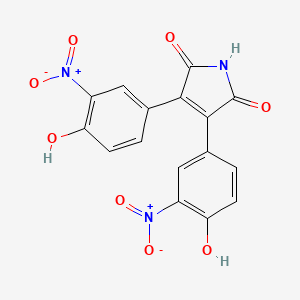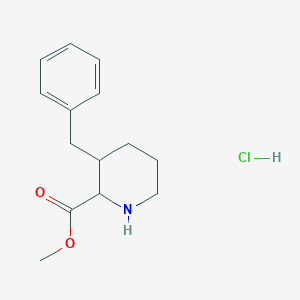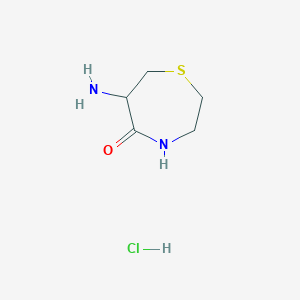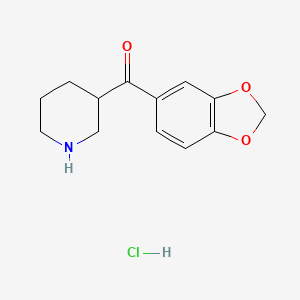
Aqabamycin D
Overview
Description
. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton. Aqabamycin D exhibits potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to possess antitumor and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Aqabamycin D typically involve the use of organic synthesis techniques to construct the stilbene core structure. This may include the use of Wittig reactions, aldol condensations, and other carbon-carbon bond-forming reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Aqabamycin D undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and can be used for further research and development.
Scientific Research Applications
Chemistry: In chemistry, Aqabamycin D is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable precursor for the development of new pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and to develop new antibacterial agents. Its antitumor properties are also being investigated for potential use in cancer therapy.
Medicine: In medicine, this compound is being explored for its potential as an antibacterial, antifungal, and antitumor agent. Its ability to target MRSA and other resistant bacteria makes it a promising candidate for the development of new antibiotics.
Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the formulation of products that require antibacterial and antifungal activity.
Mechanism of Action
Aqabamycin D exerts its effects through multiple mechanisms. It targets bacterial cell walls, disrupting their integrity and leading to cell lysis. It also interferes with fungal cell membranes, causing cell death. In cancer cells, this compound induces apoptosis by activating specific signaling pathways.
Molecular Targets and Pathways: The molecular targets of this compound include bacterial cell wall synthesis enzymes, fungal cell membrane components, and apoptotic pathways in cancer cells. The compound interacts with these targets to exert its antibacterial, antifungal, and antitumor effects.
Comparison with Similar Compounds
Aqabamycin D is compared with other stilbene compounds such as resveratrol, piceatannol, and dihydro-resveratrol. While these compounds share similar structural features, this compound exhibits superior antibacterial and antitumor activities. Its unique chemical structure and biological properties make it a valuable compound for research and development.
Similar Compounds:Resveratrol
Piceatannol
Dihydro-resveratrol
Properties
IUPAC Name |
3,4-bis(4-hydroxy-3-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O8/c20-11-3-1-7(5-9(11)18(24)25)13-14(16(23)17-15(13)22)8-2-4-12(21)10(6-8)19(26)27/h1-6,20-21H,(H,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKTZLAOMXYSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)

![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)

![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
